molecular formula C14H18BrNO B1444299 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde CAS No. 1229608-66-5

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde

Cat. No. B1444299
M. Wt: 296.2 g/mol
InChI Key: MPXUGUVMPWKLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is a chemical compound with the molecular formula C14H18BrNO and a molecular weight of 296.206 . It is categorized under aldehydes .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde derivatives have demonstrated antimicrobial activity. In a study, certain derivatives showed potential activity against Candida albicans, indicating their relevance in antimicrobial research (Ramadan, 2010).
  • Another research highlighted the synthesis of benzaldehyde compounds with notable antioxidant and antimicrobial properties, particularly effective against Bacillus subtilis and Aspergillus niger. These compounds showed promising applications in developing new antioxidant and antibacterial agents (Konuş et al., 2019).

Synthesis of π-Conjugated Molecules for Optoelectronic Applications

  • Benzaldehyde derivatives, including 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde, are used in the synthesis of π-conjugated molecules. These molecules have significant implications in the field of optoelectronics, highlighting the compound's role in developing advanced materials for electronic applications (Dall’Agnese et al., 2017).

Development of Non-Peptide CCR5 Antagonists

  • Research has been conducted on synthesizing non-peptide CCR5 antagonists using 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde derivatives. These compounds show potential in bioactive studies, particularly in developing new pharmaceutical agents (De-ju, 2015).

Catalytic Applications in Organic Synthesis

  • Studies have explored the use of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde in the synthesis of chiral ligands. These ligands are significant in catalysis, particularly in asymmetric induction in organic reactions, suggesting its utility in developing new catalysts (Alvarez-Ibarra et al., 2010).

properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-2-13-5-3-4-8-16(13)14-7-6-12(15)9-11(14)10-17/h6-7,9-10,13H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXUGUVMPWKLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (20 g, 0.099 mol) in dimethyl sulfoxide (230 mL) and water (70 mL), were added 2-ethylpiperidine (14.4 mL, 0.1083 mol) and sodium carbonate (20.88 g, 0.197 mol). The resulting mixture was heated at 110° C. for a period of 30 h. The reaction mixture was cooled to room temperature, diluted with water (1000 mL), extracted by methyl tert-butyl ether (2×500 mL), dried using sodium sulphate and concentrated under reduced pressure. The resulting crude was purified by column chromatography on silica gel (60-120 mesh) using pet ether as eluent to afford the titled compound as a yellow liquid. 1H NMR (DMSO-d6, 400 MHz) δ 10.15 (1H, s), 7.70-7.73 (2H, d), 7.22-7.25 (1H, m), 3.08-3.13 (2H, m), 2.84-2.86 (1H, m), 1.83-1.84 (1H, m), 1.34-1.67 (7H, m), 0.62-0.66 (3H, t).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
20.88 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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